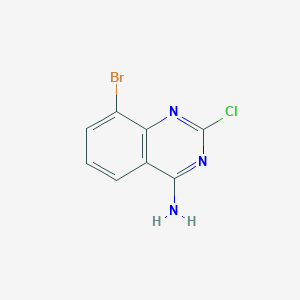

8-Bromo-2-chloroquinazolin-4-amine

説明

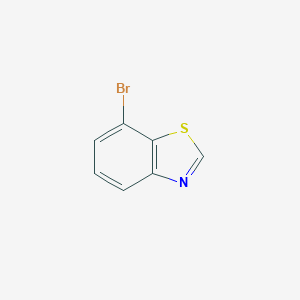

8-Bromo-2-chloroquinazolin-4-amine is a chemical compound with the CAS Number: 956100-62-2 . It has a molecular weight of 258.5 and its IUPAC name is 8-bromo-2-chloro-4-quinazolinamine .

Synthesis Analysis

The synthesis of 8-Bromo-2-chloroquinazolin-4-amine involves a reaction with isopentyl nitrite in tetrahydrofuran at 60℃ for 8.67 hours . The mixture is stirred for an additional 5 hours .Molecular Structure Analysis

The molecular formula of 8-Bromo-2-chloroquinazolin-4-amine is C8H5BrClN3 . The InChI Code is 1S/C8H5BrClN3/c9-5-3-1-2-4-6 (5)12-8 (10)13-7 (4)11/h1-3H, (H2,11,12,13) and the InChI key is FRWKIQGVGJPSFF-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

8-Bromo-2-chloroquinazolin-4-amine is a solid at room temperature . It should be stored in a dark place, in an inert atmosphere, at 2-8°C . The density is 1.8±0.1 g/cm3 . The boiling point is 279.6±38.0 °C at 760 mmHg .科学的研究の応用

Environmental Science

In environmental science, this compound is used in the synthesis of chemicals that can aid in pollution control. Its derivatives are being studied for their ability to remove hazardous substances from water and soil, contributing to environmental remediation efforts .

Materials Science

The compound’s unique chemical structure is utilized in materials science for the development of novel materials with specific properties. It is involved in the synthesis of advanced polymers and coatings that have applications in various industries, including aerospace and electronics .

Pharmacology

In pharmacology, the compound is explored for its therapeutic effects. Research is focused on its pharmacokinetics and dynamics, aiming to understand how it can be used to treat diseases effectively. It is a candidate for the development of new medications with improved efficacy and reduced side effects .

Biochemistry

This chemical is significant in biochemistry for studying enzyme reactions and metabolic pathways. It is used as a probe to understand the biochemical processes within cells and organisms, which can lead to breakthroughs in understanding diseases at the molecular level .

Agriculture

While not directly used in agriculture, derivatives of 8-Bromo-2-chloroquinazolin-4-amine could have indirect applications. For instance, they might be used in the synthesis of agrochemicals or as part of environmental monitoring systems to ensure the health of crops and soils .

Chemical Engineering

In chemical engineering, the compound is involved in process optimization and control. It is part of the research into creating more efficient chemical processes, which can lead to reduced waste and improved manufacturing methods .

Safety and Hazards

The compound is labeled with the signal word “Warning” and has the hazard statements H302, H315, H319, and H335 . This means it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P280, P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

特性

IUPAC Name |

8-bromo-2-chloroquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClN3/c9-5-3-1-2-4-6(5)12-8(10)13-7(4)11/h1-3H,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRWKIQGVGJPSFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)N=C(N=C2N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30549437 | |

| Record name | 8-Bromo-2-chloroquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30549437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromo-2-chloroquinazolin-4-amine | |

CAS RN |

956100-62-2 | |

| Record name | 8-Bromo-2-chloroquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30549437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R,4S,5R,6R)-5-acetamido-4-deuteriooxy-2-methoxy-6-[(1R,2R)-1,2,3-trideuteriooxypropyl]oxane-2-carboxylic acid](/img/structure/B152671.png)

![1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid](/img/structure/B152680.png)

![7-Bromofuro[3,2-c]pyridin-4(5H)-one](/img/structure/B152695.png)

![7-Bromoimidazo[1,2-a]pyridine](/img/structure/B152697.png)